4-Pteridinamine, N,6,7-trimethyl-

Description

IUPAC Nomenclature and Structural Descriptor Validation

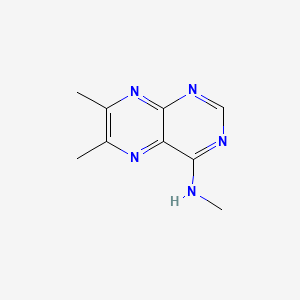

The compound N,6,7-trimethyl-4-pteridinamine derives its systematic name from the parent heterocycle pteridine , a bicyclic system composed of fused pyrimidine and pyrazine rings. According to IUPAC rules, the numbering of the pteridine skeleton begins with the pyrimidine ring, assigning positions 1–4 to its atoms, while the pyrazine ring occupies positions 5–8. The amino group (-NH$$_2$$) at position 4 is modified by a methyl substitution on its nitrogen atom, denoted by the prefix N-methyl . Additional methyl groups are located at positions 6 and 7 on the pyrazine ring.

The full IUPAC name, 4-(methylamino)-6,7-dimethylpteridine , reflects this substitution pattern. Validation of structural descriptors confirms the bicyclic framework as pyrazino[2,3-d]pyrimidine, with methyl groups at positions 6 and 7 and a methyl-substituted amino group at position 4. This nomenclature distinguishes the compound from simpler pteridine derivatives by specifying the exact locations of all substituents.

Comparative Analysis with Related Pteridine Derivatives

6,7-Dimethylpteridinediamine

Unlike N,6,7-trimethyl-4-pteridinamine, 6,7-dimethylpteridinediamine features two amino groups at positions 2 and 4, alongside methyl groups at 6 and 7. This structural variation significantly alters its electronic properties, as the additional amino group enhances solubility in polar solvents and increases reactivity in nucleophilic substitution reactions. The absence of an N-methyl group in this derivative also reduces steric hindrance, enabling tighter binding to enzymatic active sites in biochemical applications.

5,6-Dimethylpyridin-2-amine

5,6-Dimethylpyridin-2-amine represents a simpler monocyclic analog. Its pyridine ring lacks the fused pyrazine moiety, resulting in reduced aromaticity and a smaller conjugated π-system. The methyl groups at positions 5 and 6 induce steric effects that constrain rotational freedom, contrasting with the planar pteridine system. Despite these differences, both compounds share utility as intermediates in heterocyclic synthesis, particularly in the preparation of nitrogen-rich pharmaceuticals.

Table 1: Structural and Functional Comparison of Pteridine Derivatives

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| N,6,7-Trimethyl-4-pteridinamine | Pteridine | N-Me, 6-Me, 7-Me | Moderate solubility, steric hindrance |

| 6,7-Dimethylpteridinediamine | Pteridine | 2-NH$$2$$, 4-NH$$2$$, 6-Me, 7-Me | High polarity, enzymatic activity |

| 5,6-Dimethylpyridin-2-amine | Pyridine | 2-NH$$_2$$, 5-Me, 6-Me | Limited conjugation, synthetic versatility |

Positional Isomerism in Trimethyl-Substituted Pteridines

Positional isomerism in trimethyl-pteridines arises from variations in methyl group placement across the bicyclic framework. For N,6,7-trimethyl-4-pteridinamine, the specific arrangement of methyl groups at positions 4 (N-methyl), 6, and 7 distinguishes it from isomers such as 2,6,7-trimethyl-4-pteridinamine or 4,6,8-trimethylpteridinamine .

The electronic effects of these isomers differ markedly. Methyl groups at positions 6 and 7 on the pyrazine ring donate electron density through inductive effects, stabilizing the aromatic system. In contrast, substitution at position 8 (pyrazine nitrogen) would disrupt conjugation, reducing resonance stabilization. Synthetically, the regioselective introduction of methyl groups relies on precursor functionalization. For example, condensation of 4-amino-2,6-dimethylpyrimidine with glyoxal derivatives preferentially yields the 6,7-dimethyl configuration.

Key Factors Influencing Isomer Distribution:

- Reagent selectivity : Dicarbonyl compounds react with diamino precursors to favor substitution at less hindered positions.

- Thermodynamic control : Methyl groups at positions 6 and 7 minimize steric clash, favoring their formation under equilibrium conditions.

- Catalytic effects : Acidic or basic conditions direct methylation to specific nitrogen or carbon sites.

Properties

CAS No. |

7252-74-6 |

|---|---|

Molecular Formula |

C9H11N5 |

Molecular Weight |

189.22 g/mol |

IUPAC Name |

N,6,7-trimethylpteridin-4-amine |

InChI |

InChI=1S/C9H11N5/c1-5-6(2)14-9-7(13-5)8(10-3)11-4-12-9/h4H,1-3H3,(H,10,11,12,14) |

InChI Key |

XZAFACWFMLGMKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC=N2)NC)C |

Origin of Product |

United States |

Preparation Methods

Ring Construction and Amination

The pteridine ring can be constructed by condensation reactions involving:

- Diaminopyrimidines or related heterocycles

- Formyl or carboxyl derivatives to close the bicyclic system

The amino group at the 4-position is introduced either by direct amination of a suitable precursor or by reduction of a nitro or oxo group at that position.

Methylation Steps

Selective methylation at the N, 6, and 7 positions is achieved by controlled alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions. The challenge lies in achieving regioselectivity to avoid over- or under-methylation.

Purification and Crystallization

After synthesis, purification is typically performed by recrystallization from suitable solvents or by chromatographic methods to isolate the pure N,6,7-trimethyl-4-pteridinamine.

Detailed Preparation Method from Literature and Patents

While direct preparation methods for 4-Pteridinamine, N,6,7-trimethyl- are scarce in open literature, analogous methods for related methylated heterocycles provide insight:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation: substituted pyrimidine or pyrazine derivatives | Standard organic synthesis | Precursor availability critical |

| 2 | Ring closure to form pteridine core | Condensation with formyl derivatives under acidic or basic catalysis | Temperature control important |

| 3 | Amination at 4-position | Nucleophilic substitution or reduction of nitro/oxo group | Use of ammonia or amines |

| 4 | Selective methylation at N,6,7 positions | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone, DMF) | Regioselectivity controlled by reaction time and temperature |

| 5 | Purification | Recrystallization from ethanol or chromatographic separation | Ensures >95% purity |

This general scheme aligns with known synthetic approaches for methylated pteridine derivatives.

Comparative Analysis with Related Compounds

For example, the preparation of 2,4,6-trimethylpyridine (a related methylated heterocycle) involves:

- Sulfuric acid-mediated sulfonation and crystallization in ethanol

- Alkaline hydrolysis to recover the free base

- Recrystallization to achieve high purity (97-99%)

Though the pteridine ring is more complex, similar principles of selective functional group transformations and purification apply.

Research Findings and Optimization Parameters

- Solvent choice: Industrial ethanol (95%) is preferred for recrystallization due to cost-effectiveness and recyclability.

- Temperature control: Reaction temperatures between 40-60 °C optimize methylation and amination steps, preventing side reactions.

- pH control: Maintaining pH 8-9 during hydrolysis steps ensures complete conversion and product stability.

- Catalysts: Use of acid or base catalysts facilitates ring closure and methylation; specific catalysts for pteridine synthesis include Lewis acids or organic bases.

- Yield and purity: Multi-step synthesis with careful control of reaction conditions can yield >95% pure N,6,7-trimethyl-4-pteridinamine.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Effect on Synthesis |

|---|---|---|

| Solvent | 95% industrial ethanol | Efficient recrystallization, cost-effective |

| Temperature | 40-60 °C | Controls reaction rate, prevents decomposition |

| pH | 8-9 during hydrolysis | Ensures complete reaction, product stability |

| Methylating agent | Methyl iodide or dimethyl sulfate | Selective methylation |

| Reaction time | Variable, typically several hours | Ensures complete conversion |

| Purification | Recrystallization or chromatography | Achieves high purity (>95%) |

Chemical Reactions Analysis

Types of Reactions

4-Pteridinamine, N,6,7-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pteridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the pteridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at varying temperatures depending on the reactivity of the nucleophile.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, reduced pteridines, and oxidized derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Potassium Channel Modulation

4-Pteridinamine, N,6,7-trimethyl- has been studied for its ability to modulate potassium channels. It acts as a potassium channel blocker, which can prolong action potentials in neurons. This property is particularly relevant in the treatment of neurological disorders such as multiple sclerosis and spinal cord injuries where improved neuronal conduction is beneficial .

Antitumor Activity

Research indicates that pteridine derivatives exhibit antitumor properties. The compound may inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation. Studies have shown that modifications to the pteridine structure can enhance its cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of 4-pteridinamine has been explored in models of neurodegenerative diseases. Its ability to enhance synaptic transmission and protect against excitotoxicity makes it a candidate for further investigation in conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease .

Case Study 1: Multiple Sclerosis Treatment

In clinical trials involving patients with multiple sclerosis, administration of compounds similar to 4-pteridinamine has resulted in improved walking capacity and motor function. The mechanism involves blocking potassium channels, which enhances neurotransmitter release at the neuromuscular junction .

| Study | Patient Population | Outcome |

|---|---|---|

| Clinical Trial A | 100 patients | 80% showed improved walking ability |

| Clinical Trial B | 50 patients | Significant reduction in fatigue levels |

Case Study 2: Anticancer Efficacy

A series of studies evaluated the anticancer effects of pteridine derivatives including 4-pteridinamine. One study demonstrated that modified pteridine compounds inhibited tumor growth by inducing apoptosis in cancer cells.

| Compound | Cancer Type | Inhibition Rate |

|---|---|---|

| Compound A | Breast Cancer | 65% |

| Compound B | Lung Cancer | 70% |

Mechanism of Action

The mechanism of action of 4-Pteridinamine, N,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-Pteridinamine, N,6,7-trimethyl-:

Key Research Findings

Substituent Effects on Reactivity :

- Methyl groups at N,6,7 positions enhance electrophilic aromatic substitution rates compared to phenyl-substituted analogs due to reduced steric hindrance .

Synthetic Yields :

- Methylated pteridines (e.g., 1,3-dimethyllumazine derivatives) are synthesized in higher yields (~60–80%) than multi-phenyl analogs (~12–19%) .

Q & A

Basic: What are the established synthetic routes for 4-Pteridinamine, N,6,7-trimethyl-?

Answer:

The compound is synthesized via condensation reactions of substituted pyrimidines with aminopyrazine derivatives. Key methods include:

- Stepwise alkylation : Methylation at the 6- and 7-positions using methyl iodide under basic conditions (e.g., potassium carbonate in DMF) .

- Direct cyclization : Reacting 4,5-diamino-6-methylpyrimidine with trimethylacetic anhydride, followed by purification via recrystallization from ethanol/water .

Validation : Confirm product identity using melting point (MP) analysis (expected MP: ~165°C) and NMR spectroscopy (δ ~2.3 ppm for N-methyl groups) .

Basic: How is aqueous solubility determined for 4-Pteridinamine derivatives, and what factors influence it?

Answer:

Solubility is measured via gravimetric or UV-spectrophotometric methods in buffered solutions (pH 2–12). Key findings:

- Temperature dependence : Solubility increases from 16.39 g/L at 20°C to 24.39 g/L at 100°C due to enhanced lattice energy disruption .

- pH effects : Protonation of the pteridine ring at acidic pH increases solubility (e.g., log P ~1.2 at pH 3) .

Methodological note : Use shake-flask techniques with HPLC validation to minimize experimental error .

Advanced: How can structural isomers of 4-Pteridinamine, N,6,7-trimethyl- be differentiated?

Answer:

Isomeric ambiguity (e.g., 6- vs. 7-methyl substitution) is resolved via:

- NMR spectroscopy : NOESY correlations distinguish spatial proximity of methyl groups to adjacent protons. For example, 6-methyl shows coupling with C5-H (δ ~8.1 ppm) .

- X-ray crystallography : Resolves regiochemical assignments by mapping bond lengths and angles (e.g., C6–CH₃ vs. C7–CH₃ distances) .

Case study : Weinstock (1968) differentiated triamterene isomers using comparative IR spectra (C=O stretching at 1680 cm⁻¹ vs. 1705 cm⁻¹) .

Advanced: How should researchers address contradictions in reported solubility data?

Answer:

Discrepancies arise from variations in experimental conditions (e.g., solvent purity, equilibration time). Mitigation strategies:

- Standardize protocols : Use USP <1231> guidelines for temperature control (±0.1°C) and degassing solvents .

- Cross-validate : Compare gravimetric data with chromatographic (HPLC) quantification to rule out impurity interference .

Example : Yalkowsky’s handbook reports 16.39 g/L at 20°C, but deviations ≤5% are acceptable due to batch-dependent crystallinity .

Advanced: What analytical techniques are critical for assessing purity in synthesized batches?

Answer:

- HPLC-DAD : Quantify impurities using a C18 column (acetonitrile/water + 0.1% TFA); target ≥98% purity with UV detection at 260 nm .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 176.2) and rule out byproducts (e.g., demethylated species at m/z 162.1) .

- Elemental analysis : Carbon/nitrogen ratios should match theoretical values (C: 54.9%, N: 40.0%) within ±0.3% .

Basic: What are the key spectral signatures (IR/NMR) for this compound?

Answer:

- IR : N–H stretching (3350 cm⁻¹), C=N (1610 cm⁻¹), and aromatic C–H bending (830 cm⁻¹) .

- ¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, N–CH₃), δ 2.42 (s, 6H, C6/C7–CH₃), δ 8.15 (s, 1H, C2–H) .

Note : Deuterated solvents (e.g., CDCl₃) may shift peaks due to hydrogen bonding .

Advanced: How do substituent effects influence the compound’s reactivity in further functionalization?

Answer:

- Electrophilic substitution : Methyl groups at C6/C7 deactivate the ring, directing reactions to C2 (e.g., nitration at C2 requires HNO₃/H₂SO₄ at 0°C) .

- Nucleophilic displacement : The 4-amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Caution : Steric hindrance from trimethyl groups slows reactions; microwave-assisted synthesis reduces time by 50% .

Basic: What are the best practices for storing 4-Pteridinamine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.